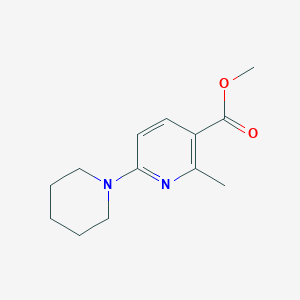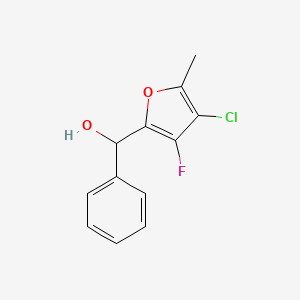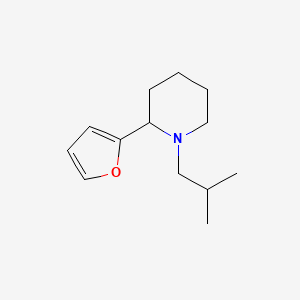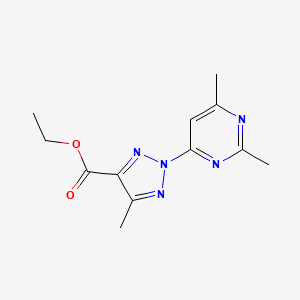
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H2BrF4N. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the bromination of 3-fluoro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the trifluoromethylation of 4-bromo-3-fluoropyridine using trifluoromethylating reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to yield partially or fully dehalogenated products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Coupling Reactions: Biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is primarily determined by its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity . The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the context of its application .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-(trifluoromethyl)pyridine
- 4-Fluoro-3-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: 4-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and fluorine atoms in the 4 and 3 positions, respectively, enhances its ability to participate in selective substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H2BrF4N |
|---|---|
Molekulargewicht |
243.98 g/mol |
IUPAC-Name |
4-bromo-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF4N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |
InChI-Schlüssel |
LHXPYPFDPLCJSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)



![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)




